molecular formula C8H8N6 B1455466 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 1272069-02-9

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1455466
M. Wt: 188.19 g/mol
InChI Key: YKKAXKGJTRGSFT-UHFFFAOYSA-N
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Description

“1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C8H8N6 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .


Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile” includes a pyrazole ring attached to a triazole ring, both of which are nitrogen-containing heterocycles .


Chemical Reactions Analysis

While specific chemical reactions involving “1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile” are not available, imidazole derivatives are known to show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis of novel derivatives of this compound, revealing diverse methods for creating complex heterocyclic structures with potential biological activities. For instance, studies have shown the successful synthesis and characterization of novel derivatives through reactions that highlight the versatility of pyrazole and triazole frameworks in constructing compounds with significant antimicrobial properties (Al‐Azmi & Mahmoud, 2020). These methodologies provide a foundation for developing compounds with enhanced biological and chemical properties.

Antimicrobial and Antioxidant Activities

Several studies have explored the antimicrobial and antioxidant activities of these compounds. For example, derivatives synthesized through various chemical reactions have been evaluated for their antimicrobial efficacy, showing promising results against a range of microbial strains. This indicates the potential of these compounds in the development of new antimicrobial agents with specific mechanisms of action (Bassyouni et al., 2012).

Catalysis and Chemical Reactions

Research has also highlighted the use of these compounds in catalytic processes and as intermediates in the synthesis of complex heterocyclic structures. For example, studies have detailed efficient synthesis methods using these derivatives as key components in catalyzing reactions under environmentally friendly conditions, leading to the formation of pyridine-pyrimidines and their bis-derivatives, showcasing the compounds' versatility and potential in organic synthesis (Rahmani et al., 2018).

Structural and Theoretical Studies

The structural and theoretical analyses of these compounds provide insights into their stability and reactivity, offering a deeper understanding of their potential applications in various fields. X-ray crystallography and density functional theory studies have been employed to elucidate the structural characteristics of these derivatives, aiding in the design of compounds with desired physical and chemical properties (Kariuki et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications in the development of new drugs, given the broad range of activities shown by imidazole derivatives .

properties

IUPAC Name

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c1-6-7(3-9)8(13(2)12-6)14-5-10-4-11-14/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKAXKGJTRGSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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